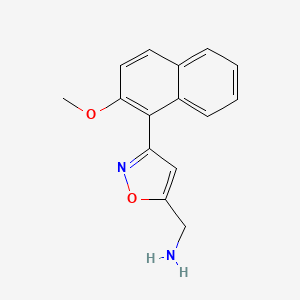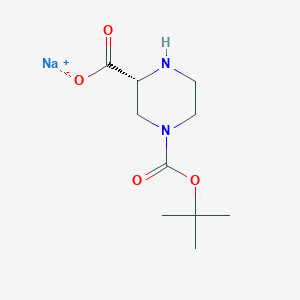
Sodium (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ®-4-(tert-butoxycarbonyl)piperazine-2-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a sodium ion, a tert-butoxycarbonyl (Boc) protecting group, and a piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-4-(tert-butoxycarbonyl)piperazine-2-carboxylate typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The protected piperazine is then carboxylated to introduce the carboxylate group. This can be done using carbon dioxide (CO2) under high pressure and temperature conditions.
Neutralization: The resulting carboxylic acid is neutralized with sodium hydroxide (NaOH) to form the sodium salt of the compound.
Industrial Production Methods
In an industrial setting, the production of Sodium ®-4-(tert-butoxycarbonyl)piperazine-2-carboxylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Sodium ®-4-(tert-butoxycarbonyl)piperazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free piperazine derivative.
Coupling Reactions: The carboxylate group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used to remove the Boc group.
Coupling Reactions: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are used as coupling agents.
Major Products Formed
Substitution Reactions: Various substituted piperazine derivatives.
Deprotection Reactions: Free piperazine-2-carboxylate.
Coupling Reactions: Amides or esters depending on the reactants used.
Aplicaciones Científicas De Investigación
Sodium ®-4-(tert-butoxycarbonyl)piperazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium ®-4-(tert-butoxycarbonyl)piperazine-2-carboxylate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at the piperazine ring. The carboxylate group can form ionic interactions with positively charged residues in proteins or enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Sodium ®-4-(tert-butoxycarbonyl)piperidine-2-carboxylate: Similar structure but with a piperidine ring instead of piperazine.
Sodium ®-4-(tert-butoxycarbonyl)morpholine-2-carboxylate: Contains a morpholine ring instead of piperazine.
Sodium ®-4-(tert-butoxycarbonyl)azepane-2-carboxylate: Features an azepane ring.
Uniqueness
Sodium ®-4-(tert-butoxycarbonyl)piperazine-2-carboxylate is unique due to its specific combination of a piperazine ring and a Boc protecting group. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H17N2NaO4 |
|---|---|
Peso molecular |
252.24 g/mol |
Nombre IUPAC |
sodium;(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate |
InChI |
InChI=1S/C10H18N2O4.Na/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14;/h7,11H,4-6H2,1-3H3,(H,13,14);/q;+1/p-1/t7-;/m1./s1 |
Clave InChI |
LVUJZMLWSOMDQT-OGFXRTJISA-M |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)[O-].[Na+] |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4aS,6aR,9R,11S,11aR,11bR)-11,11a-Dihydroxy-4,11b-dimethyl-8-methylene-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12823832.png)
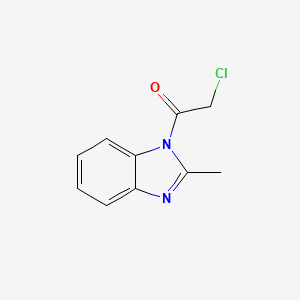
![2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate](/img/structure/B12823859.png)
![2-(2-Chlorovinyl)-1H-benzo[d]imidazole](/img/structure/B12823867.png)
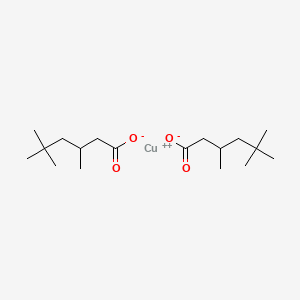
![N-[(3-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12823881.png)


![tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12823895.png)
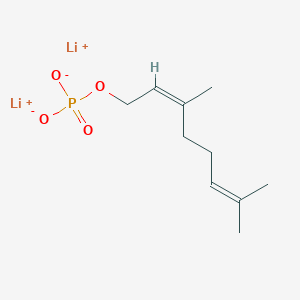
![2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12823920.png)

